7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group attached to the seventh position of the tetrahydroisoquinoline ring. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoromethoxy group into the isoquinoline framework. One common method is the reaction of 1,2,3,4-tetrahydroisoquinoline with difluoromethylating agents under specific conditions. For instance, difluoromethylation can be achieved using difluoromethyl ethers in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have significant biological and chemical properties .
Scientific Research Applications
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may act on various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methoxy group instead of a difluoromethoxy group.
7-Ethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an ethoxy group instead of a difluoromethoxy group.
7-Trifluoromethoxy-1,2,3,4-tetrahydroisoquinoline: Contains a trifluoromethoxy group, which is more electronegative than the difluoromethoxy group.
Uniqueness: The presence of the difluoromethoxy group in 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs .
Properties
IUPAC Name |
7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5,10,13H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOOHDQSXLJQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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